molecular formula C8H7BrClNO B14846100 1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone CAS No. 1393583-35-1

1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone

Cat. No.: B14846100
CAS No.: 1393583-35-1
M. Wt: 248.50 g/mol
InChI Key: MPBPVGTZPJILDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone is a chemical compound with the molecular formula C8H7BrClNO It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone typically involves the bromination and chloromethylation of pyridine derivatives. One common method includes the reaction of 4-bromo-2-acetylpyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted pyridine derivatives
  • Carboxylic acids
  • Alcohols

Scientific Research Applications

1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

    4-Bromo-2-acetylpyridine: A precursor in the synthesis of 1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone.

    1-(4-Bromopyridin-2-yl)ethanone: A structurally similar compound with different functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized compounds and materials .

Properties

CAS No.

1393583-35-1

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

1-[4-bromo-6-(chloromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H7BrClNO/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,4H2,1H3

InChI Key

MPBPVGTZPJILDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)CCl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.